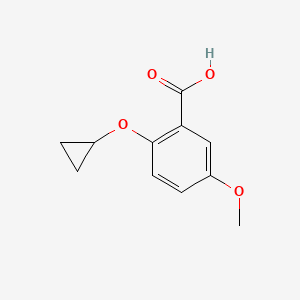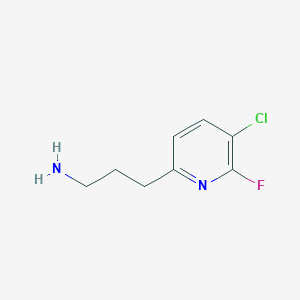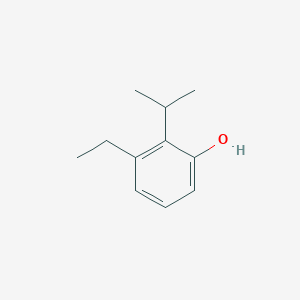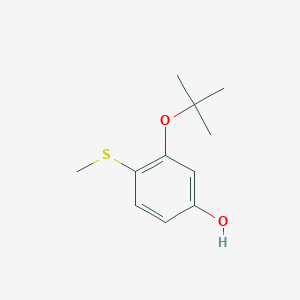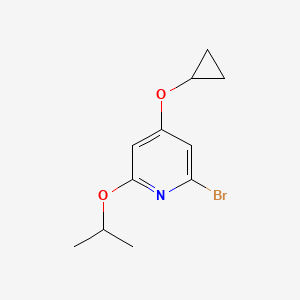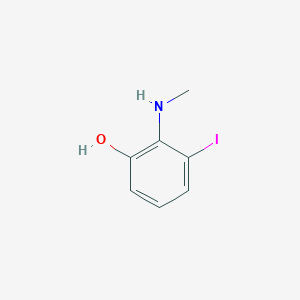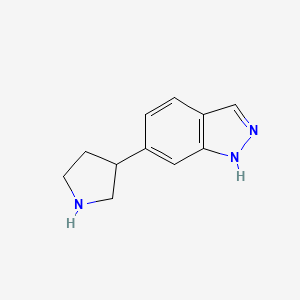
5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole is a synthetic organic compound characterized by the presence of a chloromethyl group and a trifluoroethyl group attached to a 1,2,3-triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole typically involves the reaction of 1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole with chloromethylating agents under controlled conditions. One common method includes the use of chloromethyl methyl ether (MOMCl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the triazole ring or the chloromethyl group can yield different products with altered properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions to replace the chloromethyl group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed to introduce oxygen-containing functional groups.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-(azidomethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole, while oxidation with potassium permanganate can produce this compound-4-carboxylic acid.
Applications De Recherche Scientifique
5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to impart unique properties such as increased thermal stability and chemical resistance.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The chloromethyl group can form covalent bonds with nucleophilic sites in target molecules, leading to the modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Bromomethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole
- 5-(Iodomethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole
- 5-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole
Uniqueness
Compared to similar compounds, 5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole is unique due to the presence of the chloromethyl group, which offers distinct reactivity and potential for further functionalization. The trifluoroethyl group also imparts unique physicochemical properties, such as increased stability and lipophilicity, making it valuable for various applications.
Propriétés
Formule moléculaire |
C5H5ClF3N3 |
|---|---|
Poids moléculaire |
199.56 g/mol |
Nom IUPAC |
5-(chloromethyl)-1-(2,2,2-trifluoroethyl)triazole |
InChI |
InChI=1S/C5H5ClF3N3/c6-1-4-2-10-11-12(4)3-5(7,8)9/h2H,1,3H2 |
Clé InChI |
TXYXACUGEJWBQN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N(N=N1)CC(F)(F)F)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



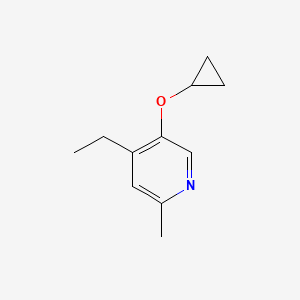
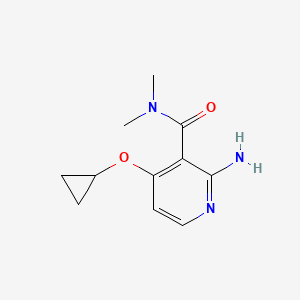
![[4-Formyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14836821.png)
